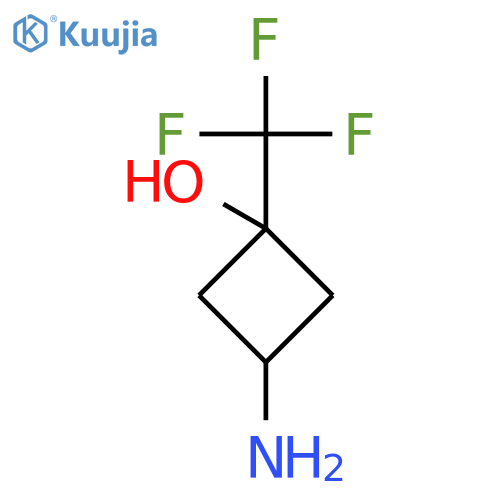

Cas no 1251924-07-8 (3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL)

1251924-07-8 structure

商品名:3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL

CAS番号:1251924-07-8

MF:C5H8F3NO

メガワット:155.11833190918

MDL:MFCD16990791

CID:4471462

PubChem ID:50989716

3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL

- PB27050

- SY234069

- CS-0051555

- P11968

- Trans-3-amino-1-(trifluoromethyl)cyclobutan-1-ol

- SCHEMBL18989047

- 1408278-15-8

- BAC92407

- AEVIMGJBSUCKLH-UHFFFAOYSA-N

- P19426

- EN300-90208

- (1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol

- cis-3-Amino-1-(trifluoromethyl)cyclobutanol

- CS-0184471

- CS-0184472

- SCHEMBL18989049

- SCHEMBL19989104

- EN300-6730938

- 1251924-07-8

- AEVIMGJBSUCKLH-ZXZARUISSA-N

- EN300-6731529

- (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol

- 3-Amino-1-(trifluoromethyl)cyclobutanol

- AS-51133

- AKOS017460819

- Rel-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol

- 1408278-16-9

- MFCD16990791

- Cyclobutanol, 3-amino-1-(trifluoromethyl)-

- 855-433-5

- 866-635-8

- rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol

-

- MDL: MFCD16990791

- インチ: InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2

- InChIKey: AEVIMGJBSUCKLH-UHFFFAOYSA-N

- ほほえんだ: NC1CC(O)(C1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 155.05579836g/mol

- どういたいしつりょう: 155.05579836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 46.2Ų

3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D587071-10G |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol |

1251924-07-8 | 97% | 10g |

$3490 | 2024-07-21 | |

| abcr | AB485388-1 g |

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol; . |

1251924-07-8 | 1g |

€998.40 | 2023-06-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A15183-1g |

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol - A15183 |

1251924-07-8 | 95+% | 1g |

5700.0CNY | 2021-07-14 | |

| Enamine | EN300-90208-0.1g |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol |

1251924-07-8 | 95.0% | 0.1g |

$331.0 | 2025-02-21 | |

| Enamine | EN300-90208-0.05g |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol |

1251924-07-8 | 95.0% | 0.05g |

$222.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121647-1G |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol |

1251924-07-8 | 97% | 1g |

¥ 3,709.00 | 2023-04-05 | |

| Chemenu | CM433839-100mg |

Cyclobutanol, 3-amino-1-(trifluoromethyl)- |

1251924-07-8 | 95%+ | 100mg |

$190 | 2023-01-01 | |

| eNovation Chemicals LLC | D587071-100mg |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol |

1251924-07-8 | 97% | 100mg |

$180 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121647-5g |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol |

1251924-07-8 | 97% | 5g |

¥11127.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121647-10g |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol |

1251924-07-8 | 97% | 10g |

¥18546.0 | 2024-04-25 |

3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1251924-07-8 (3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1251924-07-8)3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL

清らかである:99%

はかる:5g

価格 ($):2830.0